molecular formula C12H26N4O6 B605445 Aminooxy-PEG5-azide CAS No. 1919045-02-5

Aminooxy-PEG5-azide

Cat. No.: B605445
CAS No.: 1919045-02-5
M. Wt: 322.36
InChI Key: TZMRTDAQRAJMRO-UHFFFAOYSA-N
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Description

Aminooxy-PEG5-azide is a biolabeling reagent that comprises an aminooxy group and an azide group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation by reacting with an aldehyde moiety to form an oxime bond .


Synthesis Analysis

The aminooxy group in this compound reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of this compound is C12H26N4O6 . It has a molecular weight of 322.4 g/mol .


Chemical Reactions Analysis

The aminooxy group in this compound can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 322.4 g/mol . Its molecular formula is C12H26N4O6 .

Scientific Research Applications

  • Biocompatible Hydrogels : Aminooxy poly(ethylene glycol) (PEG) has been used to form oxime-linked hydrogels supporting cell adhesion and mesenchymal stem cell incorporation, indicating its potential in tissue engineering and regenerative medicine (Grover et al., 2012).

  • PET Imaging Probes : Fluorine-substituted cRGD peptide derivatives, including cRGD-PEG5 derivatives, have been developed for positron emission tomography (PET) imaging, demonstrating the role of Aminooxy-PEG5-azide in creating effective imaging agents (Kim et al., 2015).

  • Targeted Nanoparticle Drug Delivery : this compound has been utilized in the synthesis of functional diblock copolymers for the creation of monodisperse nanoparticles, useful in targeted drug delivery systems (Zhang et al., 2012).

  • Injectable Hydrogels for Medical Applications : The material has been used in developing injectable hyaluronic acid/poly(ethylene glycol) hydrogels, showcasing its potential in plastic surgery and other medical applications due to its biocompatibility and mechanical properties (Fu et al., 2017).

  • Antibody Suppression in Medical Treatments : Aminooxy PEG-containing conjugates have been explored for suppressing anti-beta(2)GPI antibodies in the treatment of antiphospholipid syndrome, highlighting its role in immunotherapy (Jones et al., 2003).

  • Peptide and Protein PEGylation : The compound is significant in the field of peptide and protein PEGylation, offering advantages like reducing immunogenicity and improving drug solubility and stability (Roberts et al., 2002).

  • Embolic Agents for Medical Procedures : this compound-based hydrogels have been used as injectable embolic agents, beneficial in blocking blood vessels temporarily for medical procedures (Su et al., 2016).

  • Chemoselective Conjugation to Proteins : The chemical has been used in the chemoselective oxime formation between aminooxy end-functional polymers and proteins, useful in creating well-defined bioconjugates (Heredia et al., 2007).

  • "Click" Conjugation for Drug Delivery Systems : Azido-terminated heterobifunctional PEG derivatives, including this compound, have been synthesized for use in 'click' chemistry, contributing to the development of drug delivery systems (Hiki et al., 2007).

  • Antifouling Coatings : It's used in developing antifouling coatings to reduce protein adsorption, improving the biocompatibility of various surfaces, particularly in medical devices (Flavel et al., 2013).

Mechanism of Action

Target of Action

Aminooxy-PEG5-azide is a biolabeling reagent . It primarily targets molecules with an aldehyde moiety, reacting with them to form an oxime bond .

Mode of Action

The compound comprises an aminooxy group and an azide group . The aminooxy group reacts with an aldehyde moiety to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The formation of an oxime bond or a hydroxylamine linkage can alter the function of the target molecule . The azide group’s reaction with alkyne, BCN, DBCO via Click Chemistry can also lead to changes in the target molecule’s function .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecule and the biochemical pathway involved. The formation of an oxime bond or a hydroxylamine linkage can alter the target molecule’s function . The reaction of the azide group with alkyne, BCN, DBCO can also lead to changes in the target molecule’s function .

Action Environment

Environmental factors can influence this compound’s action, efficacy, and stability. For instance, the compound’s reactivity and sensitivity suggest that it cannot be stored for long term and immediate use (within 1 week) is highly recommended . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in such environments .

Safety and Hazards

Aminooxy-PEG5-azide should be handled with care. It is recommended to use only in a chemical fume hood and wear chemical-resistant gloves, safety goggles . In case of contact, wash skin with copious amounts of water for at least 15 minutes .

Future Directions

Aminooxy-PEG5-azide is a PEG derivative containing an aminooxy group and an azide group. The hydrophilic PEG spacer increases solubility in aqueous media . It has potential applications in bioconjugation and drug delivery .

Properties

IUPAC Name

O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMRTDAQRAJMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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